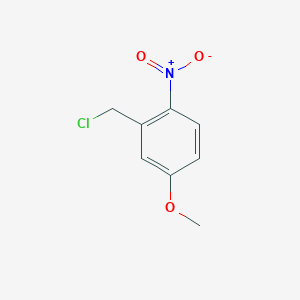
Benzyl 2-methylaziridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-methylaziridine-1-carboxylate is a chiral aziridine derivative characterized by the presence of a carbobenzyloxy (Cbz) protecting group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can be crucial for its reactivity and interactions in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-methylaziridine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with a chiral amine, which is then protected using a carbobenzyloxy (Cbz) group.
Cyclization: The protected amine undergoes cyclization to form the aziridine ring. This step can be achieved using various reagents and conditions, such as base-induced cyclization or the use of aziridination agents.
Industrial Production Methods: While specific industrial methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-methylaziridine-1-carboxylate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The strained aziridine ring can be opened by nucleophiles, leading to various substituted amines.
Oxidation: The compound can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can convert the aziridine ring into an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Conditions often involve mild bases or acids to facilitate ring opening.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substituted Amines: Resulting from nucleophilic ring opening.
Aziridine N-oxides: Formed through oxidation.
Amines: Produced via reduction of the aziridine ring.
Applications De Recherche Scientifique
Benzyl 2-methylaziridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of Benzyl 2-methylaziridine-1-carboxylate largely depends on its reactivity due to the strained aziridine ring. The compound can interact with various molecular targets through nucleophilic attack, leading to ring opening and subsequent reactions. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
®-1-Cbz-2-methylaziridine: The enantiomer of Benzyl 2-methylaziridine-1-carboxylate, with similar reactivity but different stereochemistry.
N-Boc-2-methylaziridine: Another protected aziridine with a different protecting group (Boc instead of Cbz).
Unprotected 2-methylaziridine: The parent compound without any protecting groups.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the Cbz protecting group, which can influence its reactivity and interactions in various chemical reactions. The Cbz group provides stability and can be selectively removed under specific conditions, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
benzyl 2-methylaziridine-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-9-7-12(9)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clé InChI |
LUBRSMFTXSITMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5-Dichloro-2-[(4-methoxyphenyl)methyl]pyridazin-3-one](/img/structure/B8799290.png)





![N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B8799323.png)


![2-Chloro-6-fluoro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B8799340.png)
